molecular formula C23H23NO3S B376512 ethyl /14271273 CAS No. 380645-81-8

ethyl /14271273

Cat. No.: B376512
CAS No.: 380645-81-8
M. Wt: 393.5g/mol
InChI Key: KZWMXWSVJZBGSQ-UHFFFAOYSA-N
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Description

ethyl /14271273 is an organic compound with a complex structure that includes a thiophene ring substituted with ethyl, diphenylacetyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl /14271273 typically involves the reaction of diphenylacetyl chloride with ethyl 2-amino-5-ethylthiophene-3-carboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl /14271273 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

ethyl /14271273 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ethyl /14271273 exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(diphenylacetyl)amino]-5-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.

    Ethyl 2-[(diphenylacetyl)amino]-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

ethyl /14271273 is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

380645-81-8

Molecular Formula

C23H23NO3S

Molecular Weight

393.5g/mol

IUPAC Name

ethyl 2-[(2,2-diphenylacetyl)amino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C23H23NO3S/c1-3-18-15-19(23(26)27-4-2)22(28-18)24-21(25)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,20H,3-4H2,1-2H3,(H,24,25)

InChI Key

KZWMXWSVJZBGSQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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